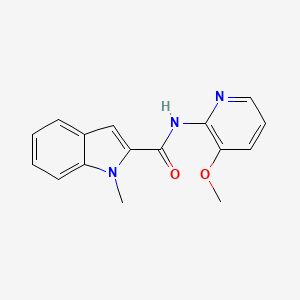
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide, also known as MPI, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research. This compound belongs to the class of indole-based molecules, which are known for their diverse biological activities.
Scientific Research Applications
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide has shown promising results in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurodegenerative disease research, N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide has been shown to protect against oxidative stress and inflammation, which are known to contribute to the pathogenesis of diseases such as Alzheimer's and Parkinson's. In inflammation research, N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Mechanism of Action
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide exerts its biological effects by interacting with specific protein targets in cells. One of the main targets of N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide is the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide induces apoptosis by activating caspases and downregulating anti-apoptotic proteins. In neuronal cells, N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide protects against oxidative stress and inflammation by increasing the expression of antioxidant enzymes and decreasing the production of pro-inflammatory cytokines. In immune cells, N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide inhibits the production of pro-inflammatory cytokines and chemokines by suppressing the NF-κB pathway.
Advantages and Limitations for Lab Experiments
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide has several advantages for lab experiments, including its stability, solubility, and specificity for its protein targets. However, N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide also has some limitations, such as its relatively high cost and the need for specialized equipment for its synthesis and purification.
Future Directions
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide has several potential future directions for research. One direction is the development of N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide-based drugs for the treatment of cancer, neurodegenerative diseases, and inflammation. Another direction is the investigation of the molecular mechanisms underlying N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide's effects on protein targets, which could lead to the discovery of new therapeutic targets. Additionally, the optimization of N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide synthesis and purification methods could lead to more cost-effective production of the compound. Overall, N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide has great potential for advancing scientific research in various fields.
Synthesis Methods
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide can be synthesized by reacting 3-methoxypyridine-2-carboxylic acid with 1-methylindole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide as a white solid, which can be purified by recrystallization.
properties
IUPAC Name |
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19-12-7-4-3-6-11(12)10-13(19)16(20)18-15-14(21-2)8-5-9-17-15/h3-10H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRAJPRZIQBDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=C(C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

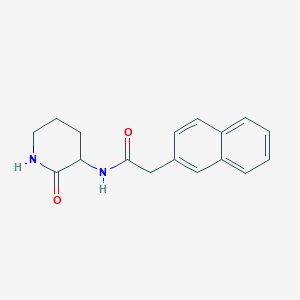
![N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-6-methyl-4-phenylquinazolin-2-amine](/img/structure/B7528595.png)
![1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)
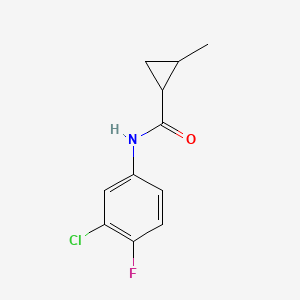

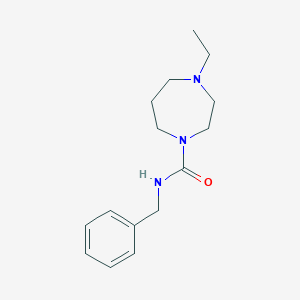
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)
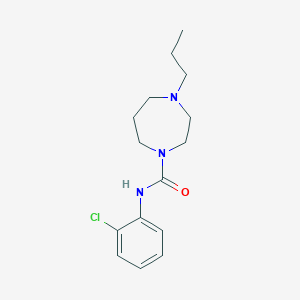
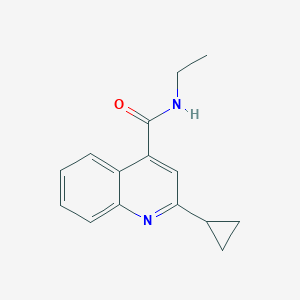
![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)
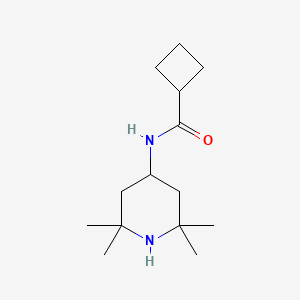
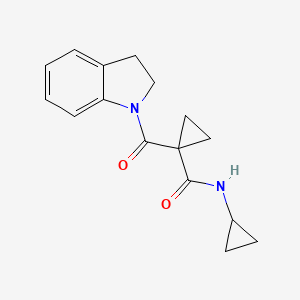
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)